15(S)-15-methyl Prostaglandin D2
Overview
Description
15(S)-15-methyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, a naturally occurring prostaglandin that plays a significant role in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and are involved in inflammation, smooth muscle function, and other critical biological activities. The addition of a methyl group at the 15th position in the S-configuration enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15(S)-15-methyl Prostaglandin D2 typically involves several steps, starting from commercially available precursors. One common route includes the following steps:
Starting Material: The synthesis begins with a suitable fatty acid derivative.
Functional Group Transformations:
Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct S-configuration at the 15th position.
Final Cyclization: The final step involves cyclization to form the characteristic prostaglandin ring structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
15(S)-15-methyl Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biological activities.
Scientific Research Applications
15(S)-15-methyl Prostaglandin D2 has numerous applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and other conditions.
Industry: Utilized in the development of prostaglandin-based drugs and as a reference standard in analytical chemistry.
Mechanism of Action
15(S)-15-methyl Prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various biological responses such as inflammation, smooth muscle contraction, and modulation of immune responses. The compound’s methyl group enhances its binding affinity and stability, making it more effective than its natural counterpart.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2: The natural form, less stable and less potent.
15®-15-methyl Prostaglandin D2: The R-configuration isomer, with different biological activity.
Prostaglandin E2: Another prostaglandin with distinct physiological roles.
Uniqueness
15(S)-15-methyl Prostaglandin D2 is unique due to its enhanced stability and potency, making it a valuable tool in research and potential therapeutic applications. Its specific configuration and methylation confer distinct biological properties that differentiate it from other prostaglandins.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-QEQARHSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85280-90-6 | |
Record name | 15-methylprostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-METHYL PROSTAGLANDIN D2, (15S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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